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Compound of Interest

Compound Name: KN-62

Cat. No.: B1662167 Get Quote

An In-depth Technical Guide to the CaMKII Inhibitor: KN-62

Introduction
KN-62 is a potent, selective, and cell-permeable chemical probe widely utilized in cellular and

in vivo research to investigate the roles of Ca2+/calmodulin-dependent protein kinase II

(CaMKII).[1][2] As a derivative of isoquinolinesulfonamide, its primary mechanism of action

involves the direct inhibition of CaMKII activation.[1][3] This guide provides a comprehensive

overview of the chemical structure, mechanism of action, quantitative data, and experimental

protocols associated with KN-62 for researchers, scientists, and professionals in drug

development.

Chemical Structure and Physicochemical Properties
KN-62 is characterized by a complex structure featuring two isoquinoline rings.[1][2] Its

systematic IUPAC name is 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-oxo-3-(4-

phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate.[1] The key chemical and physical

properties are summarized below.
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Property Value Reference

IUPAC Name

4-[(2S)-2-(N-

Methylisoquinoline-5-

sulfonamido)-3-oxo-3-(4-

phenylpiperazin-1-

yl)propyl]phenyl isoquinoline-5-

sulfonate

[1]

Alternate Name

1-[N,O-Bis(5-

Isoquinolinesulfonyl)-N-

Methyltyrosyl]-4-

Phenylpiperazine

[4]

CAS Number 127191-97-3 [1][2]

Molecular Formula C₃₈H₃₅N₅O₆S₂ [1][4]

Molecular Weight 721.84 g/mol [1][4]

SMILES

CN(--INVALID-LINK--OS(=O)

(=O)C2=CC=CC3=C2C=CN=C

3)C(=O)N4CCN(CC4)C5=CC=

CC=C5)S(=O)

(=O)C6=CC=CC7=C6C=CN=C

7

[1][2]

Purity
≥95-98% (Commercially

available)
[4]

Mechanism of Action
Inhibition of CaMKII
CaMKII is a serine/threonine protein kinase that plays a crucial role in decoding intracellular

calcium (Ca²⁺) signals. Its activation is initiated by the binding of a Ca²⁺/calmodulin (CaM)

complex. KN-62 exerts its inhibitory effect through a distinct allosteric mechanism.[3] It binds

directly to the CaM binding site on the CaMKII holoenzyme.[1][5] This action competitively

blocks the binding of the Ca²⁺/CaM complex, thereby preventing the activation and subsequent

autophosphorylation of the kinase.[1][3]
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Notably, the inhibition by KN-62 is non-competitive with respect to ATP.[3] Furthermore, KN-62
does not inhibit CaMKII that has already been autophosphorylated and is in a Ca²⁺/CaM-

independent active state.[3][5]
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Figure 1: CaMKII activation pathway and its inhibition by KN-62.

Off-Target Effects
While selective for CaMKII over kinases like PKA and PKC, KN-62 is known to inhibit other

CaM kinases, such as CaMKI and CaMKIV.[3][6] Crucially, it also functions as a potent non-

competitive antagonist of the purinergic P2X7 receptor, an ATP-gated ion channel, with a much

higher potency than for CaMKII.[1][2][5] This off-target activity must be considered when

interpreting experimental results.

Quantitative Inhibitory Data
The potency of KN-62 has been quantified against its primary target and key off-target

receptor. The values demonstrate its dual activity, which can be leveraged or controlled for in
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experimental design.

Target Metric Value (nM)
Species/Syste
m

Reference

CaMKII IC₅₀ 900 - [1][2]

CaMKII Kᵢ 900 Rat Brain [5][6]

P2X7 Receptor IC₅₀ ~15 HEK293 Cells [2][5]

P2X7 Receptor IC₅₀ 12.7

Human

Lymphocytes

(Ba²⁺ influx)

[5]

P2X7 Receptor IC₅₀ 13.1

Human

Leukemic B

Lymphocytes

(Ethidium influx)

[5]

Experimental Protocol: In Vitro CaMKII Kinase
Assay
This protocol outlines a standard method to determine the inhibitory activity (e.g., IC₅₀) of KN-
62 on CaMKII using a radiometric assay with a peptide substrate.

Objective: To measure the dose-dependent inhibition of CaMKII by KN-62.

Materials:

Recombinant CaMKII enzyme

Calmodulin (CaM)

ATP, [γ-³³P]ATP

CaMKII peptide substrate (e.g., Autocamtide-2)

KN-62 stock solution (in DMSO)
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Assay Buffer: 35 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂

Stop Solution: 10% Trichloroacetic acid (TCA)

Phosphocellulose paper

Scintillation counter and fluid

Methodology:

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing

Assay Buffer, CaM, and the CaMKII peptide substrate.

Prepare Inhibitor Dilutions: Perform a serial dilution of the KN-62 stock solution in DMSO,

followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Include

a DMSO-only control (vehicle control).

Initiate Pre-incubation: Add 20 µL of the KN-62 dilutions (or vehicle) to individual reaction

wells. Add 20 µL of the CaMKII enzyme solution to each well and incubate for 10 minutes at

30°C to allow the inhibitor to bind to the enzyme.

Start Kinase Reaction: Initiate the phosphorylation reaction by adding 10 µL of the ATP

solution (containing a spike of [γ-³³P]ATP). The final reaction volume is typically 50-100 µL.[6]

Incubate: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper. Immediately immerse the paper in 10% TCA to precipitate the

phosphorylated substrate.[6]

Wash: Wash the phosphocellulose papers multiple times with phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Quantify: Air dry the papers, add scintillation fluid, and measure the incorporated radioactivity

using a scintillation counter.

Data Analysis:
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Calculate the percentage of kinase activity for each KN-62 concentration relative to the

vehicle control.

Plot the percent activity against the logarithm of the KN-62 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Figure 2: Workflow for an in vitro radiometric CaMKII inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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